molecular formula C19H31NO5 B14627565 4-Nitrobenzoic acid;5-propan-2-ylnonan-5-ol CAS No. 55705-75-4

4-Nitrobenzoic acid;5-propan-2-ylnonan-5-ol

Cat. No.: B14627565
CAS No.: 55705-75-4
M. Wt: 353.5 g/mol
InChI Key: WDCGYWKEQWXJCK-UHFFFAOYSA-N
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Description

4-Nitrobenzoic acid: is an organic compound with the formula C₇H₅NO₄. It is a pale yellow solid and serves as a precursor to various chemicals, including 4-nitrobenzoyl chloride and 4-aminobenzoic acid . 5-Propan-2-ylnonan-5-ol is an alcohol with the molecular formula C₁₂H₂₆O. It is a secondary alcohol with a hydroxyl group attached to the fifth carbon of a nonane chain, which also has a propan-2-yl substituent.

Preparation Methods

4-Nitrobenzoic acid: can be synthesized by the oxidation of 4-nitrotoluene using oxidants such as oxygen or dichromate . Another method involves the nitration of polystyrene followed by oxidation of the alkyl substituent . Industrial production typically employs these methods due to their efficiency and yield.

5-Propan-2-ylnonan-5-ol: can be synthesized through various methods, including the reduction of ketones or aldehydes. One common method involves the reduction of 5-propan-2-ylnonan-5-one using reducing agents like sodium borohydride or lithium aluminum hydride .

Mechanism of Action

4-Nitrobenzoic acid: exerts its effects through its ability to participate in various chemical reactions. The nitro group is an electron-withdrawing group, which increases the acidity of the carboxylic acid group and stabilizes the carboxylate anion . This property makes it a useful intermediate in organic synthesis.

5-Propan-2-ylnonan-5-ol: acts primarily as an alcohol, participating in reactions typical of secondary alcohols. Its hydroxyl group can form hydrogen bonds, making it a useful solvent and reactant in organic synthesis .

Comparison with Similar Compounds

4-Nitrobenzoic acid: can be compared to other nitrobenzoic acids such as 2-nitrobenzoic acid and 3-nitrobenzoic acid. The position of the nitro group affects the compound’s reactivity and properties. For example, 4-nitrobenzoic acid is more acidic than 2-nitrobenzoic acid due to the electron-withdrawing effect of the nitro group in the para position .

5-Propan-2-ylnonan-5-ol: can be compared to other secondary alcohols like 2-propanol and 3-pentanol. Its unique structure with a long nonane chain and a propan-2-yl substituent gives it distinct physical and chemical properties, such as higher boiling points and different reactivity patterns .

Properties

CAS No.

55705-75-4

Molecular Formula

C19H31NO5

Molecular Weight

353.5 g/mol

IUPAC Name

4-nitrobenzoic acid;5-propan-2-ylnonan-5-ol

InChI

InChI=1S/C12H26O.C7H5NO4/c1-5-7-9-12(13,11(3)4)10-8-6-2;9-7(10)5-1-3-6(4-2-5)8(11)12/h11,13H,5-10H2,1-4H3;1-4H,(H,9,10)

InChI Key

WDCGYWKEQWXJCK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC)(C(C)C)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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